3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Overview
Description
3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Triazolopyridines, including compounds like 3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride, are significant due to their diverse biological activities. They are often synthesized through various methods for further use in medicinal chemistry:
Methodology for Synthesis : A method for synthesizing [1,2,4]triazolo[4,3-a]pyridines starting from 2-hydrazinopyridine and carboxylic acids has been developed. This method ensures the racemization-free heterocyclization when a chiral carbon is present, which is crucial for maintaining the integrity of the synthesized compounds (Moulin, Martinez, & Fehrentz, 2006).
Fused Triazoloquinolines Synthesis : Research has shown the synthesis of fused triazoloquinolines, indicating the versatility of triazolopyridine derivatives. These compounds have the potential for varied applications in medicinal chemistry due to their unique structural properties (Ramalingam, Murty, Nageswar, & Sattur, 1990).
Biological Activities
The derivatives of triazolopyridines exhibit a range of biological activities, making them a point of interest in pharmacological research:
Antitumor and Antimicrobial Activities : Compounds synthesized from enaminones and containing N-arylpyrazole have been studied for their antitumor and antimicrobial activities. These activities are significant as they point towards potential therapeutic applications of these compounds (Riyadh, 2011).
Biological Assessment of Derivatives : The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and their biological assessment demonstrates the wide range of biological properties that these compounds can exhibit. This is crucial for developing new pharmacological agents (Karpina et al., 2019).
Gastrointestinal and Chemotherapeutic Activities : Some derivatives of 1,2,4-triazolo[4,3-a]pyridine have shown effectiveness against a range of micro-organisms, indicating potential use in gastrointestinal and chemotherapeutic applications (Gandikota et al., 2017).
Properties
IUPAC Name |
3-(cyclopentylmethylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-12(19)10-6-3-7-17-11(10)15-16-13(17)14-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,14,16)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMWHVLTNLBTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=NN=C3N2C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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